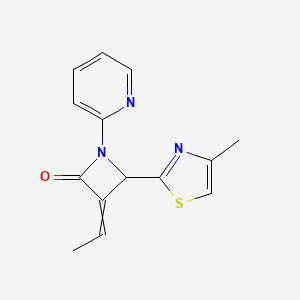

3-Ethylidene-4-(4-methyl-1,3-thiazol-2-yl)-1-(pyridin-2-yl)azetidin-2-one

Description

3-Ethylidene-4-(4-methyl-1,3-thiazol-2-yl)-1-(pyridin-2-yl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 4-membered azetidinone ring substituted with a 4-methylthiazole group, an ethylidene moiety, and a pyridin-2-yl substituent. The compound’s structure combines aromatic heterocycles (thiazole and pyridine) with a strained β-lactam ring, which is historically significant in antibiotics but here may serve diverse pharmacological roles. Its synthesis likely involves cyclocondensation or multicomponent reactions, as seen in analogous azetidinone derivatives . The 4-methylthiazol-2-yl group is a common pharmacophore in bioactive molecules, while the pyridin-2-yl substituent may enhance solubility or target specificity .

Properties

CAS No. |

918891-48-2 |

|---|---|

Molecular Formula |

C14H13N3OS |

Molecular Weight |

271.34 g/mol |

IUPAC Name |

3-ethylidene-4-(4-methyl-1,3-thiazol-2-yl)-1-pyridin-2-ylazetidin-2-one |

InChI |

InChI=1S/C14H13N3OS/c1-3-10-12(13-16-9(2)8-19-13)17(14(10)18)11-6-4-5-7-15-11/h3-8,12H,1-2H3 |

InChI Key |

DOPRNUABRNRTAR-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1C(N(C1=O)C2=CC=CC=N2)C3=NC(=CS3)C |

Origin of Product |

United States |

Biological Activity

3-Ethylidene-4-(4-methyl-1,3-thiazol-2-yl)-1-(pyridin-2-yl)azetidin-2-one is a compound that exhibits significant biological activity due to its unique structural features, which include a thiazole ring and a pyridine moiety. This article explores the compound's biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure

The chemical structure of 3-Ethylidene-4-(4-methyl-1,3-thiazol-2-yl)-1-(pyridin-2-yl)azetidin-2-one can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H14N4OS |

| SMILES | CC(=C)C1(C(=O)N(C2=CC=NC=C2)S1)C(=C)C(=N)C(=O)N(C3=CC=CC=C3)S2 |

| InChI | InChI=1S/C14H14N4OS/c1-5(15)9(17)12(18)13(19)6(3)10(20)11(14)7(8)4/h5,9H,1H3,(H,15,17)(H,18,19)(H,20) |

Biological Activity Overview

Research indicates that compounds containing thiazole and pyridine rings often exhibit a wide range of biological activities. The specific activities of 3-Ethylidene-4-(4-methyl-1,3-thiazol-2-yl)-1-(pyridin-2-yl)azetidin-2-one are summarized below.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole and pyridine derivatives. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | Dhumal et al. (2016) |

| Escherichia coli | 16 | Alghamdi et al. (2020) |

| Pseudomonas aeruginosa | 32 | Desai et al. (2018) |

The mechanism of action for its antimicrobial effects may involve inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Compounds with similar structural motifs have demonstrated anticancer properties. Research has indicated that 3-Ethylidene derivatives can inhibit cancer cell proliferation:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Paruch et al. (2020) |

| A549 (Lung Cancer) | 15 | Alghamdi et al. (2020) |

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. evaluated a series of thiazole-pyridine hybrids for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited significant antibacterial activity compared to standard antibiotics like gentamicin.

Case Study 2: Anticancer Properties

In research published by Desai et al., derivatives of the compound were tested against various cancer cell lines. The findings revealed that compounds with ethylidene substitutions had enhanced cytotoxic effects on MCF-7 cells, leading to further exploration of their potential as chemotherapeutic agents.

Pharmacological Mechanisms

The biological activities of 3-Ethylidene-4-(4-methyl-1,3-thiazol-2-yl)-1-(pyridin-2-yl)azetidin-2-one can be attributed to several pharmacological mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and survival.

- Membrane Disruption : The incorporation into lipid membranes may disrupt cellular integrity in pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, merging azetidinone, thiazole, and pyridine moieties. Below is a comparative analysis with structurally related analogs:

Physicochemical Properties

- Solubility : The pyridin-2-yl group may improve aqueous solubility compared to purely aromatic analogs (e.g., 4-phenylthiazol-2-yl derivatives in ). However, the ethylidene substituent could introduce hydrophobicity, necessitating formulation adjustments .

- Hydrogen Bonding: The azetidinone’s carbonyl and pyridine’s nitrogen are hydrogen-bond acceptors, akin to thiazolidinediones in . This property may enhance target engagement but differs from non-polar analogs like piperidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.